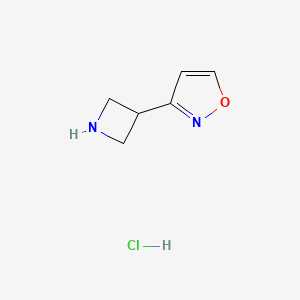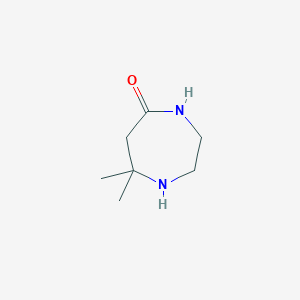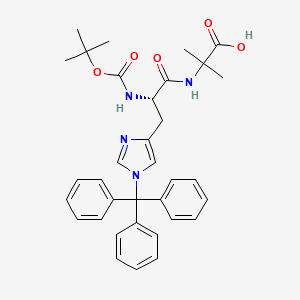
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-acetamide
Descripción general
Descripción
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-acetamide, also known as NAC, is a compound with a wide range of applications in scientific research. NAC is a derivative of the amino acid cysteine, and is most commonly used as a dietary supplement. It has been studied extensively for its potential to reduce oxidative stress, and its ability to interact with various biochemical pathways. NAC is also used in laboratory experiments due to its ability to act as an antioxidant, as well as its ability to modify the activity of certain enzymes.
Aplicaciones Científicas De Investigación
Green Synthesis in Dye Production
N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, is utilized in the green synthesis of azo disperse dyes. A novel Pd/C catalyst developed for the hydrogenation of its nitro derivative showed high activity, selectivity, and stability, achieving 99.3% selectivity (Zhang Qun-feng, 2008).
Intermediate in Chemical Synthesis
4-Choloro-2-hydroxyacetophenone, synthesized from 3-aminophenol, involves steps including acetylation and methylation. N-(4-acetyl-3-hydroxyphenyl)acetamide, a related compound, is formed in this process (Teng Da-wei, 2011).
Hydrogen Bond Studies
Hydrogen bond studies in substituted N-(2-hydroxyphenyl)-acetamides show the importance of intramolecular hydrogen bonding. These studies are crucial for understanding the electronic behavior and molecular structure of related compounds (T. Romero & Angela Margarita, 2008).
Potential in Anticancer and Anti-Inflammatory Research
2-(Substituted phenoxy) acetamide derivatives have shown potential as anticancer and anti-inflammatory agents. Compounds with halogens on the aromatic ring exhibited notable activity, suggesting their therapeutic potential (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2014).
Insecticidal Applications
N-(4-chlorophenyl)-2-phenoxyacetamide derivatives have been synthesized and tested for insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Some compounds showed excellent results, highlighting their potential as insecticides (Kaiwan O. Rashid et al., 2021).
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs, demonstrates the significance of chemoselective acetylation in drug development (Deepali B Magadum & G. Yadav, 2018).
Propiedades
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-13-4-2-3-5-14(13)21-9-15(19)18-10-6-7-11(16)12(17)8-10/h2-8H,9,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQBKNRHVROXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1450063.png)
![[1(2H),2'-Bipyridin]-2-one,5'-bromo-](/img/structure/B1450065.png)


![4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450068.png)
![7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1450070.png)






